molecular formula C13H18FNO B13485581 2-(3-Fluoro-4-methoxyphenyl)azepane

2-(3-Fluoro-4-methoxyphenyl)azepane

Cat. No.: B13485581
M. Wt: 223.29 g/mol
InChI Key: CYQMULGANCJLMB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)azepane is an organic compound with the molecular formula C13H18FNO It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a substituted phenyl ring with a fluorine atom at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)azepane typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Substitution on the Phenyl Ring: The introduction of the fluorine and methoxy groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For example, fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI), while methoxylation can be achieved using methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)azepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluoro-4-methoxyphenyl)piperidine: Similar structure but with a six-membered ring.

    2-(3-Fluoro-4-methoxyphenyl)morpholine: Contains an oxygen atom in the ring.

    2-(3-Fluoro-4-methoxyphenyl)pyrrolidine: Features a five-membered ring.

Uniqueness

2-(3-Fluoro-4-methoxyphenyl)azepane is unique due to its seven-membered azepane ring, which imparts different steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)azepane

InChI

InChI=1S/C13H18FNO/c1-16-13-7-6-10(9-11(13)14)12-5-3-2-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3

InChI Key

CYQMULGANCJLMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCCCN2)F

Origin of Product

United States

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